Quinoline-4-sulfonyl chloride hydrochloride
Description
Properties
Molecular Formula |
C9H7Cl2NO2S |
|---|---|
Molecular Weight |
264.13 g/mol |
IUPAC Name |
quinoline-4-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)9-5-6-11-8-4-2-1-3-7(8)9;/h1-6H;1H |
InChI Key |
FQEWMEKHGWKWFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
- Sulfonation : Quinoline reacts with sulfuric anhydride in the presence of sulfuric acid.
- Chlorination : The sulfonic acid intermediate is treated with a halogenating agent (e.g., thionyl chloride, SOCl₂).
- Salt Formation : The sulfonyl chloride reacts with HCl to form the hydrochloride salt.
Key Parameters
Example Protocol (Adapted from):
- Sulfonation : Quinoline (1 mol) is treated with sulfuric anhydride (8–10 mol) in sulfuric acid (10–40°C, 10–15 hours).
- Chlorination : The sulfonic acid is reacted with SOCl₂ (4–6 mol) at 20–40°C for 1–4 hours.
- Salt Formation : The sulfonyl chloride is treated with HCl (1.1–1.5 mol) to isolate the hydrochloride salt.
Yield : ~70–80% (estimated based on analogous reactions for 4-fluoroisoquinoline derivatives).
Diazotization and Sulfonation (Sandmeyer-Type Reaction)
This approach involves diazotization of 4-aminoquinoline, followed by sulfonation with SO₂ in acetic acid.
Reaction Scheme
- Diazotization : 4-Aminoquinoline is treated with NaNO₂ and HCl at low temperatures.
- Sulfonation : The diazonium salt reacts with SO₂ in acetic acid with a copper catalyst.
- Extraction and Salt Formation : The product is extracted, dried, and treated with HCl.
Key Parameters
| Parameter | Optimal Range | Reference |
|---|---|---|
| Diazotization Temp. | -10°C to 10°C | |
| Sulfonation Temp. | 10–25°C | |
| Catalyst | CuCl₂ (8.7–17.4 g per 2000 mL acetic acid) | |
| Extraction Solvent | Dichloromethane |
Example Protocol (Adapted from):
- Diazotization : 4-Aminoquinoline (38.7 g) is dissolved in HCl (590 mL), cooled to -5°C, and treated with NaNO₂ (22 g in 100 mL H₂O) over 1 hour.
- Sulfonation : The diazonium solution is added to acetic acid (650 mL) saturated with SO₂, containing CuCl₂ (8.7 g/80 mL solution).
- Workup : Extract with dichloromethane (2 × 500 mL), wash, dry, and treat with HCl to form the hydrochloride salt.
Yield : ~70–83% (based on isoquinoline analogs).
Photocatalytic Coupling of Sulfonyl Chlorides
This modern method employs visible light to couple sulfonyl chlorides to quinoline derivatives, avoiding metal catalysts.
Reaction Scheme
- Coupling : Quinoline and a sulfonyl chloride (e.g., benzenesulfonyl chloride) react under LED light in acetone with a photocatalyst.
- Purification : Column chromatography isolates the sulfonyl chloride.
Key Parameters
| Parameter | Optimal Range | Reference |
|---|---|---|
| Photocatalyst | Ru(bpy)₃²⁺ or others | |
| Reaction Time | 4–12 hours | |
| Solvent | Acetone |
Example Protocol (Adapted from):
- Coupling : Quinoline (1 mol) and benzenesulfonyl chloride (1 mol) are dissolved in acetone (20 mL). A photocatalyst is added, and the mixture is irradiated with white LED light for 8 hours.
- Purification : Column chromatography yields the sulfonyl chloride, which is then treated with HCl to form the hydrochloride.
Yield : ~50–80% (estimated from similar sulfonyl chloride syntheses).
Oxidative Chlorination of Disulfides
This method converts disulfides to sulfonyl chlorides via oxidative chlorination, useful for regioselective synthesis.
Reaction Scheme
- Disulfide Formation : 4,7-Dichloroquinoline is treated with NaSH to form a thiolate, then oxidized to a disulfide.
- Oxidative Chlorination : The disulfide is chlorinated to yield the sulfonyl chloride.
Chlorosulfonation via Reed Reaction
This classical photochemical method employs SO₂ and Cl₂ to sulfonate hydrocarbons, applicable to quinoline.
Reaction Scheme
- Chlorosulfonation : Quinoline reacts with SO₂ and Cl₂ under UV light.
- Purification : The sulfonyl chloride is isolated via distillation or extraction.
Key Parameters
| Parameter | Optimal Range | Reference |
|---|---|---|
| Light Source | UV or visible light | |
| Temperature | Room temperature |
Example Protocol (Adapted from):
- Chlorosulfonation : Quinoline is dissolved in a non-polar solvent (e.g., CCl₄), mixed with SO₂ and Cl₂, and irradiated with UV light for 24–48 hours.
- Workup : The product is distilled or extracted to isolate the sulfonyl chloride.
Yield : ~25–50% (estimated from analogous Reed reactions).
Comparative Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Sulfonation + Chlorination | High yield, scalable | Requires sulfuric anhydride |
| Diazotization | Regioselective, well-established | Low-temperature handling needed |
| Photocatalytic Coupling | Metal-free, mild conditions | Limited to specific substrates |
| Oxidative Chlorination | Regioselective for disulfides | Complex intermediate steps |
| Reed Reaction | Simple setup | Low yield, side products |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution, enabling diverse derivatization:
-
Hydrazine Substitution : Treatment with hydrazine hydrate in ethanol under reflux yields hydrazine derivatives (e.g., 4-hydrazinyl-8-methylquinoline-2(1H)-thione) with yields up to 80% depending on reaction conditions .
-
Azide Formation : Reaction with sodium azide in DMF produces 4-azido derivatives, critical for click chemistry applications .
-
Halogen Exchange : Halogenation reagents (e.g., PCl₅) replace the chloride, forming intermediates for further functionalization .
Key Reaction Conditions
| Substitution Type | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Hydrazine | NH₂NH₂·H₂O | Ethanol | Reflux (4h) | 80% |
| Azide | NaN₃ | DMF | 100°C | 65% |
Coupling Reactions
The sulfonyl chloride group facilitates coupling with nucleophiles to form sulfonamides or sulfonate esters:
-
Aryl Sulfonylation : Reacts with aryl sulfonyl chlorides (e.g., tosyl chloride) in CH₂Cl₂ using Et₃N and DMAP, yielding picolyl sulfones via N-sulfonyl dihydropyridine intermediates .
-
Bioconjugation : Forms stable sulfonamide bonds with amines, enabling applications in drug design .
Mechanistic Pathway
-
N-Sulfonylation of quinoline forms a pyridinium salt.
-
Deprotonation generates an alkylidene dihydropyridine intermediate.
-
Sulfonyl chloride activation by DMAP enables C–H sulfonylation .
Biochemical Interactions
Quinoline-4-sulfonyl chloride hydrochloride exhibits bioactivity through enzyme inhibition and antimicrobial effects:
-
Carbonic Anhydrase Inhibition : The sulfonamide derivatives inhibit carbonic anhydrase isoforms (e.g., CA IX/XII), relevant in cancer therapy .
-
Antimicrobial Activity : Derivatives show MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans, outperforming some conventional antibiotics .
Comparative Reactivity
Structural analogs display varying reactivity based on substituent position:
Synthetic Methodology
Industrial synthesis involves two steps:
-
Sulfonation : Quinoline reacts with sulfuric anhydride to form quinoline-4-sulfonic acid.
-
Chlorination : Treatment with PCl₅ or SOCl₂ converts the sulfonic acid to the sulfonyl chloride, achieving >99% regioselectivity for the 4-position .
Optimized Protocol
Scientific Research Applications
Pharmaceutical Synthesis
Quinoline-4-sulfonyl chloride hydrochloride serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl group enhances the reactivity of the quinoline moiety, making it a valuable building block for drug development.
- Antimicrobial Agents : Research has shown that derivatives of quinoline possess significant antimicrobial properties. For instance, quinoline-4-sulfonyl chloride can be used to synthesize compounds with enhanced activity against bacterial strains, contributing to the development of new antibiotics .
- Anticancer Drugs : Quinoline derivatives have been investigated for their potential anticancer properties. The introduction of sulfonyl groups can modify the pharmacokinetic profiles of these compounds, leading to improved efficacy and reduced toxicity in cancer therapies .
Material Science Applications
Beyond pharmaceuticals, this compound is utilized in material science for developing functional materials:
- Polymer Chemistry : It can be used as a monomer or cross-linking agent in polymer synthesis, contributing to materials with specific mechanical and thermal properties.
- Sensor Development : The compound's ability to form complexes with metal ions makes it useful in developing sensors for detecting heavy metals and other pollutants.
Case Study 1: Antimicrobial Activity
A study investigated the synthesis of novel quinoline derivatives using quinoline-4-sulfonyl chloride as a precursor. The resulting compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The modifications allowed for better interaction with bacterial enzymes, enhancing their effectiveness .
Case Study 2: Anticancer Research
Research focused on synthesizing quinoline derivatives containing the sulfonyl group demonstrated promising results in inhibiting tumor growth in vitro. These compounds showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .
Mechanism of Action
The mechanism of action of quinoline-4-sulfonyl chloride hydrochloride involves its ability to react with various nucleophiles, leading to the formation of sulfonamide or other derivatives. These derivatives can interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects . The exact pathways and targets depend on the specific application and the structure of the final product.
Comparison with Similar Compounds
Key Properties
- Molecular Formula: Likely $ C9H6ClNO_2S \cdot HCl $ (based on analogous structures in evidence).
- Reactivity : The sulfonyl chloride group is highly electrophilic, enabling reactions with amines to form sulfonamides or hydrolysis to sulfonic acids .
- Applications: Used in medicinal chemistry to develop bioactive molecules, including antimicrobial and antitumor agents, due to the quinoline core's pharmacological relevance .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Biological Activity
Quinoline-4-sulfonyl chloride hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by recent research findings and case studies.
Synthesis of this compound
The synthesis of quinoline-4-sulfonyl chloride typically involves the chlorosulfonation of quinoline derivatives. One common method utilizes sulfuryl chloride in the presence of a base, leading to the formation of sulfonyl chloride derivatives. The process is efficient and allows for high yields, making it suitable for industrial applications .
Biological Activity
Quinoline derivatives, including this compound, exhibit a wide range of biological activities:
1. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of quinoline-sulfonamide complexes. For instance, a hybrid compound derived from quinoline showed significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of mg/mL . This indicates that this compound could potentially be developed into effective antimicrobial agents.
2. Anticancer Properties
Quinoline compounds have been explored for their anticancer effects. Research indicates that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival . For example, derivatives exhibiting electron-withdrawing groups have shown enhanced cytotoxicity against cancer cell lines.
3. Enzyme Inhibition
This compound has been identified as a potential inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes and diseases. The mechanism involves competitive inhibition at the enzyme's active site, which can be beneficial in treating conditions such as glaucoma and obesity .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The results indicated that these compounds exhibited potent activity against both gram-positive and gram-negative bacteria. The most effective compound demonstrated an inhibition zone diameter of 21 mm against Staphylococcus aureus .
Case Study 2: Anticancer Activity
In another investigation, quinoline derivatives were tested for their ability to inhibit cancer cell growth. The results showed that specific modifications to the quinoline structure significantly enhanced their anticancer properties, with some compounds achieving IC50 values lower than those of standard chemotherapeutics .
Research Findings Summary Table
| Activity Type | Compound | Target | Effectiveness (MIC/IC50) |
|---|---|---|---|
| Antimicrobial | Quinoline-4-sulfonyl chloride | Staphylococcus aureus | mg/mL |
| Anticancer | Quinoline derivatives | Various cancer cell lines | IC50 < standard drugs |
| Enzyme Inhibition | Quinoline-4-sulfonyl chloride | Carbonic anhydrase | Competitive inhibition |
Q & A
What are the recommended synthetic routes for preparing quinoline-4-sulfonyl chloride hydrochloride, and how do reaction conditions influence yield?
Classification : Basic
Answer :
A common method involves the amination of 4-chloro-3-quinolinesulfonyl chloride (3) using reflux with amines in solvents like toluene or benzene. For example, refluxing 3 with excess amine (8–30 mmol) in a biphasic system (water and organic solvent) for 2 hours yields 4-aminoquinoline sulfonamides . Sodium bicarbonate is added for aromatic amines to neutralize HCl by-products. Solvent choice and stoichiometry significantly affect yield—excess amine drives the reaction to completion. Characterization via melting point and NMR is critical to confirm product identity and purity.
How should researchers handle and store this compound to ensure stability?
Classification : Basic
Answer :
Store in tightly sealed glass containers in a cool, well-ventilated area away from light and strong oxidizers (e.g., peroxides), as degradation can produce hazardous by-products . Use local exhaust ventilation and PPE (gloves, goggles, dust respirators) during handling to avoid inhalation or skin contact. Safety showers and eye baths must be accessible in case of exposure . Long-term storage is discouraged; periodic checks for container integrity and degradation (e.g., discoloration) are advised.
What analytical techniques are most reliable for characterizing this compound and its derivatives?
Classification : Basic
Answer :
Key methods include:
- NMR Spectroscopy : To confirm sulfonyl chloride and quinoline ring proton environments.
- HPLC : For purity assessment, especially to detect hydrolyzed by-products (e.g., sulfonic acids).
- Melting Point Analysis : Cross-referenced with literature values (e.g., 252–256°C for sulfonyl derivatives) .
- FT-IR : To identify S=O stretching (~1350 cm⁻¹) and C-Cl bonds.
For safety and regulatory compliance, consult databases like RTECS and NITE for toxicity and handling data .
How can researchers mitigate side reactions during sulfonamide formation with this compound?
Classification : Advanced
Answer :
Side reactions (e.g., hydrolysis to sulfonic acids) are minimized by:
Controlled pH : Use NaHCO₃ for aromatic amines to neutralize HCl without excess base .
Anhydrous Conditions : For moisture-sensitive reactions, employ dry solvents and inert atmospheres.
Temperature Optimization : Reflux at 80–100°C balances reaction rate and by-product formation.
Stoichiometric Precision : Avoid excess sulfonyl chloride to prevent polysubstitution. Monitor reaction progress via TLC or in-situ IR.
What strategies resolve contradictions in reported melting points or spectral data for quinoline-4-sulfonyl chloride derivatives?
Classification : Advanced
Answer :
Discrepancies often arise from:
- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) and compare melting points .
- Impurity Profiles : Use preparative HPLC to isolate pure fractions and re-analyze.
- Stereochemical Variants : Employ chiral chromatography or X-ray crystallography to confirm structure .
Cross-validate data against peer-reviewed sources (e.g., PubChem ) and prioritize studies with detailed experimental protocols.
How does the choice of amine affect the reactivity and application of this compound in drug discovery?
Classification : Advanced
Answer :
Aliphatic amines (e.g., ethylamine) react faster due to higher nucleophilicity, yielding sulfonamides for antimicrobial agents. Aromatic amines (e.g., aniline) require longer reaction times but produce compounds with enhanced π-stacking for kinase inhibition . Steric hindrance in bulky amines (e.g., tert-butyl) may reduce yield, necessitating microwave-assisted synthesis for acceleration. Post-functionalization (e.g., acylation) expands utility in prodrug design .
What precautions are necessary when scaling up reactions involving this compound?
Classification : Advanced
Answer :
- Exothermic Control : Use jacketed reactors to manage heat during sulfonylation.
- Waste Management : Neutralize acidic by-products before disposal to comply with EPA guidelines .
- Incompatibility Checks : Avoid metals (e.g., Al) and oxidizers in reactor materials .
- Process Analytical Technology (PAT) : Implement in-line FT-IR for real-time monitoring.
How can computational modeling aid in predicting the reactivity of this compound with novel nucleophiles?
Classification : Advanced
Answer :
DFT calculations (e.g., Gaussian software) model transition states to predict regioselectivity in sulfonamide formation. Molecular docking (AutoDock Vina) screens derivatives for target binding (e.g., malaria proteins ). Solvent effects are simulated via COSMO-RS to optimize reaction media. Validate predictions with small-scale trials before full synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
